molecular formula C14H11BrCl2O3S B2472433 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol CAS No. 477859-20-4

2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol

Cat. No.: B2472433
CAS No.: 477859-20-4
M. Wt: 410.1
InChI Key: GPZPUQHEIHPTGG-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol is a chemical compound with the molecular formula C14H11BrCl2O3S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a dichlorophenyl group attached to an ethanol backbone

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-1-(3,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2O3S/c15-10-2-4-11(5-3-10)21(19,20)8-14(18)9-1-6-12(16)13(17)7-9/h1-7,14,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZPUQHEIHPTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,4-dichlorophenyl ethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Reduction and Oxidation Reactions

The ethanol moiety undergoes redox reactions under controlled conditions. While direct oxidation of the secondary alcohol to a ketone is not explicitly documented, analogous reductions are observed in related systems. For example, sodium borohydride (NaBH₄) in ethanol reduces ketone intermediates to secondary alcohols during the synthesis of structurally similar compounds . Conversely, oxidation using pyridinium chlorochromate (PCC) or Jones reagent could theoretically convert the alcohol to a ketone, though experimental validation is required.

Table 1: Redox Reactions

Reaction TypeReagent/ConditionsProductYield/NotesSource
ReductionNaBH₄, ethanol, 45–50°CKetone → Alcohol (analogous system)57% yield
Oxidation*PCC, CH₂Cl₂1-(3,4-Dichlorophenyl)-2-[(4-bromophenyl)sulfonyl]ethan-1-oneTheoretical

*Proposed based on analogous alcohol oxidation pathways.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electron-withdrawing group, facilitating nucleophilic displacement reactions. In alkaline media, the sulfonate ester can undergo hydrolysis or substitution. For instance, S-alkylation of thiols with 2-bromo-1-phenylethanone in dimethylformamide (DMF) and cesium carbonate (Cs₂CO₃) yields ketone intermediates, as demonstrated in the synthesis of triazole derivatives .

Table 2: Sulfonyl Group Reactivity

Reaction TypeReagent/ConditionsProductYield/NotesSource
S-Alkylation2-Bromo-1-phenylethanone, Cs₂CO₃, DMFKetone intermediate61% yield
Hydrolysis*H₂O, H⁺ or OH⁻4-Bromobenzenesulfonic acid derivativesRequires validation

*Inferred from sulfonate ester reactivity trends.

Functionalization of the Ethanol Backbone

The hydroxyl group participates in esterification and etherification. While direct evidence is limited, similar alcohols form esters with acyl chlorides or anhydrides in the presence of bases like triethylamine (TEA). For example:

ROH + R’COClTEA, CH₂Cl₂R’COOR+HCl\text{ROH + R'COCl} \xrightarrow{\text{TEA, CH₂Cl₂}} \text{R'COOR} + \text{HCl}

Key Conditions :

  • Esterification : Acetic anhydride, pyridine, 0–5°C .

  • Etherification : Alkyl halides, K₂CO₃, DMF .

Halogen Reactivity and Cross-Coupling

The bromine atom on the phenyl ring enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with boronic acids. Although not explicitly reported for this compound, analogous bromophenyl sulfonates undergo coupling to form biaryl structures.

Table 3: Halogen-Based Reactions

Reaction TypeReagent/ConditionsProductYield/NotesSource
Suzuki Coupling*Pd(PPh₃)₄, Na₂CO₃, ArB(OH)₂Biaryl derivativesTheoretical

*Proposed based on bromophenyl reactivity.

Elimination Reactions

Under acidic conditions, the ethanol group may undergo dehydration to form an alkene. For example, treatment with concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures could yield:

RCH₂CH₂OHH⁺, ΔRCH=CH₂+H₂O\text{RCH₂CH₂OH} \xrightarrow{\text{H⁺, Δ}} \text{RCH=CH₂} + \text{H₂O}

No experimental data exists for this compound, but analogous secondary alcohols dehydrate at 150–200°C.

Mechanistic Insights

  • Reduction : NaBH₄ selectively reduces ketones via hydride transfer without affecting sulfonyl groups .

  • S-Alkylation : Proceeds through an SN2 mechanism, facilitated by polar aprotic solvents like DMF .

  • Cross-Coupling : Requires Pd⁰ catalysts to oxidatively add to the C–Br bond, followed by transmetallation with boronic acids.

Scientific Research Applications

Chemistry

Building Block for Synthesis :
2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation can yield 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)ethanone.
  • Reduction can produce 2-[(4-Bromophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-ethanol.

Biology

Antimicrobial and Anticancer Properties :
Research has indicated that this compound may exhibit biological activities that are relevant in the fields of microbiology and oncology. Studies are ongoing to evaluate its effectiveness against various microbial strains and cancer cell lines. The unique chemical structure allows it to interact with specific biological targets, potentially leading to therapeutic effects.

Medicine

Drug Development Potential :
Due to its distinctive chemical properties, this compound is being explored for its potential use in drug development. Its ability to modify enzyme activity or receptor interactions makes it a candidate for further investigation in pharmacological studies.

Industrial Applications

Production of Specialty Chemicals :
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications in the production of agrochemicals and pharmaceuticals.

Uniqueness of the Compound

The presence of both bromophenyl and dichlorophenyl groups distinguishes this compound from others in its class, potentially leading to different reactivity patterns and biological activities.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at certain concentrations, suggesting potential for development into an antimicrobial agent.

Case Study 2: Anticancer Research

Research focused on the anticancer effects revealed that the compound exhibits cytotoxicity against specific cancer cell lines. Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)sulfonyl]benzoyl-L-valine
  • 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Uniqueness

2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol is unique due to the presence of both bromophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a sulfonyl group and dichlorophenyl moieties, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties, supported by data from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. The following table summarizes the findings related to its antimicrobial efficacy:

Compound Pathogen Tested MIC (µg/mL) Activity
7bStaphylococcus aureus0.22Strong
7bStaphylococcus epidermidis0.25Strong
7bSalmonella typhi0.5Moderate
7bBacillus subtilis0.75Moderate

These results indicate that compounds containing the bromophenyl sulfonyl moiety exhibit significant antimicrobial activity against various pathogens, particularly Gram-positive bacteria .

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory potential of similar compounds. A study reported that certain derivatives demonstrated inhibition of intracellular calcium signaling in response to platelet-activating factor (PAF), suggesting a mechanism for their anti-inflammatory effects . The specific activity of this compound in this regard remains to be fully elucidated but is promising based on related compounds.

Enzyme Inhibition

Compounds with similar structures have shown enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The following table summarizes the enzyme inhibition data:

Compound Enzyme Target IC50 (µM) Activity
7lAcetylcholinesterase0.62Strong
7mUrease0.45Strong

The inhibition of AChE is particularly relevant for neurodegenerative diseases such as Alzheimer's, highlighting the therapeutic potential of these compounds .

Case Studies

In a significant study involving the synthesis and biological evaluation of various derivatives of sulfonamide compounds, it was found that those with a bromophenyl group exhibited enhanced antibacterial and enzyme inhibitory activities compared to their counterparts without this moiety. This suggests that the incorporation of specific functional groups can significantly influence biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via S-alkylation of 4-bromobenzenesulfonyl chloride with a substituted ethanol intermediate under alkaline conditions. Key parameters include:

  • pH control (e.g., sodium acetate buffer at pH 4.6 to stabilize intermediates) .
  • Temperature modulation (40–60°C) to balance reaction rate and side-product formation.
  • Purification via column chromatography using methanol-buffer mobile phases (65:35 ratio) for high-purity isolation .
    • Validation : Monitor reaction progress with TLC/HPLC and confirm structure via NMR (e.g., sulfonyl group resonance at δ 7.8–8.2 ppm) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) to determine application suitability.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13) and UV exposure, analyzing degradation products via LC-MS .
  • Thermal properties : Use DSC/TGA to identify melting points (expected range: 150–170°C) and decomposition thresholds .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what theoretical frameworks guide such design?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 3,4-dichlorophenyl group with electron-withdrawing substituents (e.g., nitro groups) to enhance electrophilic reactivity. Use density functional theory (DFT) to predict electronic effects on binding affinity .
  • Guiding theory : Link modifications to receptor-ligand interaction models (e.g., lock-and-key theory) to prioritize synthetic targets .
    • Experimental validation : Test derivatives in enzyme inhibition assays (e.g., cytochrome P450) and compare IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay type (e.g., cell-free vs. cell-based) and compound purity .
  • Controlled replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, exposure times) .
  • Statistical tools : Apply ANOVA to identify significant outliers and cluster analysis to group data by methodological similarities .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodological Answer :

  • Phase I : Determine hydrolysis half-life in aqueous buffers at pH 5–9 and photodegradation rates under UV light (λ = 254 nm) .
  • Phase II : Use biotic transformation assays with soil microbiota to identify metabolites (e.g., sulfonic acid derivatives) via GC-MS .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (LC₅₀) and chronic effects on algal growth (Chlorella vulgaris) .

Methodological Frameworks for Research Design

Q. How to align experimental design with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :

  • Conceptual grounding : Frame hypotheses around enzyme inhibition mechanisms (e.g., competitive vs. non-competitive) using crystallographic data from similar sulfonyl-containing compounds .
  • Iterative refinement : Use feedback from preliminary docking simulations (AutoDock Vina) to refine synthetic priorities .

Q. What protocols ensure reproducibility in cytotoxicity assays?

  • Methodological Answer :

  • Cell line standardization : Use authenticated lines (e.g., HepG2 for liver toxicity) with passage numbers <20.
  • Dose-response curves : Test concentrations spanning 0.1–100 μM, with triplicate technical replicates and ROS detection (DCFH-DA assay) to confirm mechanistic insights .

Key Considerations for Researchers

  • Avoid commercial sources : Prioritize in-house synthesis to ensure batch consistency.
  • Theoretical grounding : Always link experimental aims to broader frameworks (e.g., drug-likeness principles, environmental risk assessment models) .
  • Data transparency : Publish raw datasets (HPLC chromatograms, NMR spectra) in supplementary materials to facilitate peer validation .

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